1H-Pyrazole-3-carbonitrile (CAS 36650-74-5): A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Medicinal Applications
1H-Pyrazole-3-carbonitrile (CAS 36650-74-5): A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a highly privileged structure. 1H-pyrazole-3-carbonitrile (CAS 36650-74-5) represents a critical evolutionary step in this lineage. By marrying the versatile hydrogen-bonding capacity of the pyrazole core with the powerful electron-withdrawing properties of a carbonitrile group, this compound serves as an indispensable building block for synthesizing complex kinase inhibitors, receptor antagonists, and crop protection agents.
This whitepaper provides an in-depth technical analysis of 1H-pyrazole-3-carbonitrile, detailing the causality behind its physicochemical properties, offering a self-validating manufacturing protocol, and exploring its structural logic in drug design.
(Note on Tautomerism: As is characteristic of pyrazoles with an unsubstituted NH, 1H-pyrazole-3-carbonitrile rapidly tautomerizes with 1H-pyrazole-5-carbonitrile in solution. Consequently, authoritative databases such as canonicalize the structure under the 5-carbonitrile designation, CID 12921228).
Physicochemical Profiling & Drug-Likeness
The intrinsic value of 1H-pyrazole-3-carbonitrile lies in its highly optimized physicochemical profile. The data summarized below dictates its behavior in both synthetic reactors and biological systems.
Quantitative Property Analysis
| Property | Value | Causality / Pharmacological Impact |
| Molecular Weight | 93.09 g/mol | Highly efficient ligand efficiency; allows for significant downstream functionalization without exceeding Lipinski's 500 Da limit. |
| XLogP3 | 0.3 | Optimal hydrophilicity. Ensures high aqueous solubility for oral formulations while maintaining sufficient lipophilicity for cell membrane partitioning. |
| TPSA | 52.5 Ų | Ideal for membrane permeability. Falls well below the 140 Ų threshold, indicating potential for blood-brain barrier (BBB) penetration if required for CNS targets. |
| Boiling Point | 317.4 °C (760 mmHg) | Indicates strong intermolecular hydrogen bonding (via the pyrazole NH), necessitating vacuum distillation during manufacturing to prevent thermal degradation. |
| Melting Point | 180–182 °C | High crystalline stability; advantageous for formulating solid oral dosage forms with extended shelf lives. |
| Acidity (pKa) | ~9.52 (Predicted) | The electron-withdrawing nitrile lowers the pKa compared to unsubstituted pyrazole, modulating the molecule's ionization state at physiological pH (7.4). |
Data aggregated and verified via and .
Mechanistic Synthesis & Manufacturing Protocol
The industrial and laboratory-scale synthesis of 1H-pyrazole-3-carbonitrile relies heavily on the dehydration of pyrazole-3-carboxamide. To ensure high-fidelity synthesis, the reaction must be tightly controlled. The following protocol, adapted from standards outlined by, integrates real-time physical state monitoring to validate reaction progress.
Self-Validating Synthesis Protocol: Amide Dehydration
Step 1: Reagent Preparation and System Setup
Charge a chemically inert reaction vessel with pyrazole-3-carboxamide. Introduce diphosphorus pentoxide (
Step 2: Thermal Activation and Agitation
Initiate mechanical stirring at exactly 600 rpm and elevate the temperature to the target boiling parameter (
Step 3: State-Dependent Vessel Configuration
Determine the boiling point of the specific amide intermediate at atmospheric pressure. If the boiling point is
Step 4: Vacuum Distillation and Product Isolation Upon completion, seal the vessel and apply a vacuum of 20–50 mbar. Collect the distillate. Causality: 1H-pyrazole-3-carbonitrile has an exceptionally high atmospheric boiling point (317.4 °C). Attempting atmospheric distillation would induce thermal decomposition. Reducing the pressure to 20–50 mbar significantly lowers the boiling point, allowing the pure nitrile to vaporize and condense without degrading.
Step 5: System Validation
Sample the distillate for
Fig 1. Step-by-step synthesis workflow of 1H-pyrazole-3-carbonitrile via amide dehydration.
Structural Biology & Medicinal Chemistry Applications
In drug development, 1H-pyrazole-3-carbonitrile is not merely a passive scaffold; it is an active pharmacophore. Its utility, heavily researched in literature published by , is driven by the synergistic relationship between the pyrazole ring and the carbonitrile moiety.
The Pyrazole Core: A Versatile Chelator
The pyrazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). This dual nature allows it to anchor deeply into the hinge regions of target kinases. Furthermore, it acts as an excellent chelating agent for transition metals, a property increasingly exploited in targeted metallo-pharmaceuticals.
The Carbonitrile Group: Bioisosterism and Metabolic Shielding
The addition of the carbonitrile (-C≡N) group at the 3-position fundamentally alters the electronic landscape of the molecule. Causality: The nitrile group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrazole core, it acts as a "metabolic shield." Cytochrome P450 enzymes typically target electron-rich aromatic rings for oxidative degradation. The electron-poor nature of the 3-carbonitrile derivative renders it highly resistant to such metabolism, drastically improving the drug's pharmacokinetic half-life. Additionally, the nitrile group serves as a compact, metabolically stable bioisostere for halogens or alkynes, enhancing target affinity via strong dipole interactions without introducing steric clashes.
Fig 2. Logical relationship between structural moieties and pharmacological efficacy.
Handling, Safety, and Storage Causality
According to safety profiles maintained by suppliers like , 1H-pyrazole-3-carbonitrile is classified under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Proper PPE (GHS07) is mandatory.
Causality of Storage Conditions: The compound must be stored at 2–8 °C in a rigorously dry, sealed environment. While the carbonitrile group provides metabolic stability in vivo, its electrophilic carbon is susceptible to nucleophilic attack by ambient moisture over time in vitro. Exposure to humidity can lead to slow, spontaneous hydrolysis back into the corresponding carboxamide, thereby ruining the reagent's purity and invalidating downstream synthetic steps.
